molecular formula C20H12Br2N2O4 B285924 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide

2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide

Katalognummer B285924
Molekulargewicht: 504.1 g/mol
InChI-Schlüssel: CSTOPWNLMNNKGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide, also known as DBIBA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein-protein interaction between the oncogenic transcription factors, c-Myc and Max, and has been shown to have promising anti-cancer properties.

Wirkmechanismus

2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide inhibits the protein-protein interaction between c-Myc and Max, which is required for the transcriptional activity of c-Myc. This inhibition leads to the downregulation of c-Myc target genes, which are involved in cell proliferation, survival, and metabolism. 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide also induces the expression of genes involved in apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anti-cancer agent. 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide has also been shown to inhibit the growth of cancer cells in vivo, suggesting its potential as a therapeutic agent. Additionally, 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide has been shown to inhibit the metastasis of cancer cells, indicating its potential as an anti-metastatic agent.

Vorteile Und Einschränkungen Für Laborexperimente

2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of the c-Myc/Max interaction, making it a valuable tool for studying the role of c-Myc in cancer. 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide also has minimal toxicity in normal cells, allowing for the study of its anti-cancer properties without significant side effects. However, 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide has limitations, including its low solubility in water and its relatively high cost.

Zukünftige Richtungen

For 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide research include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its potential as a therapeutic agent in preclinical and clinical studies. Additionally, the identification of biomarkers that predict the response to 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide treatment could enhance its clinical utility. Overall, 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide has significant potential as a novel anti-cancer agent, and further research is warranted to fully explore its therapeutic potential.

Synthesemethoden

2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide can be synthesized using a multi-step process involving the reaction of 2,4-dibromophenol with 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid to form 2-(2,4-dibromophenoxy)-N-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide. This intermediate is then reacted with 1,3-dioxo-1H,3H-benzo[de]isoquinoline-2-carboxylic acid to produce the final product, 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide.

Wissenschaftliche Forschungsanwendungen

2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide has been shown to inhibit the transcriptional activity of c-Myc, a protein that is frequently overexpressed in cancer cells and is associated with poor prognosis.

Eigenschaften

Molekularformel

C20H12Br2N2O4

Molekulargewicht

504.1 g/mol

IUPAC-Name

2-(2,4-dibromophenoxy)-N-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetamide

InChI

InChI=1S/C20H12Br2N2O4/c21-12-7-8-16(15(22)9-12)28-10-17(25)23-24-19(26)13-5-1-3-11-4-2-6-14(18(11)13)20(24)27/h1-9H,10H2,(H,23,25)

InChI-Schlüssel

CSTOPWNLMNNKGZ-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)NC(=O)COC4=C(C=C(C=C4)Br)Br

Kanonische SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)NC(=O)COC4=C(C=C(C=C4)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.